(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine
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Overview
Description
(1R)-1-(4-Cyclohexylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclohexylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexylbenzene and ethanamine.
Reaction Conditions: A common synthetic route involves the Friedel-Crafts alkylation of cyclohexylbenzene with ethanamine under acidic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-Cyclohexylphenyl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Automation: Employing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Cyclohexylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(4-Cyclohexylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclohexylphenyl)ethan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Phenyl)ethan-1-amine: Lacks the cyclohexyl group, resulting in different chemical properties.
(1R)-1-(4-Cyclohexyl)ethan-1-amine: Lacks the phenyl group, leading to variations in reactivity and applications.
Uniqueness
(1R)-1-(4-Cyclohexylphenyl)ethan-1-amine is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
(1R)-1-(4-cyclohexylphenyl)ethanamine |
InChI |
InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3/t11-/m1/s1 |
InChI Key |
OKHUAJLXSDHXCS-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCCCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)N |
Origin of Product |
United States |
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